![molecular formula C14H19ClN2O3 B1462221 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide CAS No. 1049604-75-2](/img/structure/B1462221.png)
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide
Overview
Description
“2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide” is a chemical compound with the CAS Number: 1049604-75-2 . It has a molecular weight of 298.77 and its IUPAC name is 2-chloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O3/c1-3-8-17(14(19)9-15)10-13(18)16-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18) .
Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide” are not available, there are reports of nicotinamide derivatives containing diphenylamine moieties prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds with complex structures, including chloro-, methoxy-, amino-, and acetamide functional groups, are of significant interest in the synthesis of pharmaceuticals. Their structural complexity and functional diversity allow for the design of molecules with specific biological activities. For example, acetamide derivatives are explored for their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to interact with various biological targets (Iwuozor, 2019).
Pharmacological Properties
The presence of chloro- and methoxy- groups, alongside acetamide functionalities, suggests potential pharmacological applications. Such compounds could be investigated for their therapeutic properties, including hepatoprotective or nephroprotective effects, as seen in compounds with similar structures (Pingili et al., 2019). Additionally, modifications of these functional groups can lead to variations in drug efficacy and metabolic stability, highlighting the importance of chemical modifications in drug design.
Metabolism and Toxicology
Understanding the metabolism of complex organic compounds is crucial for evaluating their safety and efficacy as pharmaceutical agents. The metabolic pathways can influence the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on the metabolism of compounds like paracetamol, which shares some structural similarities with the given compound, can offer insights into potential metabolic pathways and toxicological aspects that need to be considered during drug development (Ranney & Oppermann, 1979).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a carbamate group, which is often found in drugs that target the central nervous system, including sedatives and muscle relaxants. It also contains a methoxyphenyl group, which is a common moiety in various pharmaceuticals with diverse targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been involved in a wide range of biochemical pathways, from neurotransmission to cellular metabolism .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s metabolism. Carbamates, for example, are often well absorbed in the gastrointestinal tract if taken orally, but this can vary .
Action Environment
Many factors can influence the action, efficacy, and stability of a compound, including pH, temperature, the presence of other compounds, and the specific characteristics of the individual taking the compound .
properties
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-8-17(14(19)9-15)10-13(18)16-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZZJXJRNCFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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